molecular formula C14H13N3O2 B2462357 (6-Hydroxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone CAS No. 2034446-92-7

(6-Hydroxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone

Cat. No. B2462357
CAS RN: 2034446-92-7
M. Wt: 255.277
InChI Key: WSZUFLCKGVCBCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(6-Hydroxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone” involves the indole nucleus, which is found in many important synthetic drug molecules . Researchers have shown interest in synthesizing a variety of indole derivatives due to their various biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes an indole nucleus, which is a benzopyrrole containing a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” often involve electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Synthesis and Organic Chemistry

One of the primary applications of (6-Hydroxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone derivatives is in the field of organic synthesis, where these compounds serve as key intermediates in the synthesis of complex molecules. For instance, the synthesis of phthalideisoquinoline and protoberberine alkaloids involves palladium(0)-catalyzed carbonylation, highlighting the compound's utility in constructing compounds with potential biological activity (Orito et al., 1999). Similarly, the synthesis of novel fused chromone–pyrimidine hybrids demonstrates the versatility of pyrimidine derivatives in organic chemistry, providing a facile and versatile procedure for the construction of functionalized novel compounds (Sambaiah et al., 2017).

Material Science and Catalysis

In material science, the structural analysis of related compounds, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, provides insights into their crystalline structure and potential applications in designing materials with specific properties (Lakshminarayana et al., 2009). These analyses are crucial for understanding the interaction of these compounds with other materials and their stability under various conditions.

Medicinal Chemistry and Drug Design

Although the request excludes drug-related information, it's worth noting that derivatives of this compound often serve as scaffolds in the design of molecules with potential therapeutic applications. For example, the synthesis and evaluation of anticancer agents demonstrate the compound's role in developing new treatments (Gouhar & Raafat, 2015).

Future Directions

Indole derivatives, such as “(6-Hydroxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be significant future research directions in this area.

properties

IUPAC Name

4-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-9-6-10-4-2-3-5-12(10)17(9)14(19)11-7-13(18)16-8-15-11/h2-5,7-9H,6H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZUFLCKGVCBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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